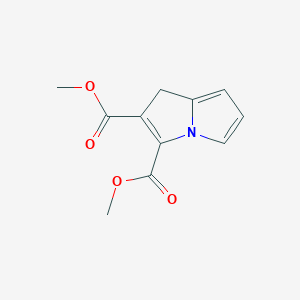
2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its bicyclic structure, which includes a nitrogen atom at the ring junction, making it a part of the pyrrolizine family .
Preparation Methods
The synthesis of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired product in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides, leading to the formation of dihydro-1H-pyrrolizine derivatives.
Substitution Reactions: It can undergo substitution reactions with different reagents, resulting in the formation of various substituted pyrrolizine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which have various applications in scientific research .
Scientific Research Applications
2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex organic molecules.
Biology: It has potential biological activities, making it a subject of interest in the study of biological systems and processes.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate can be compared with other similar compounds, such as:
- 1H-Pyrrolizine-1,1-dicarboxylic acid, 5-benzoyl-2,3-dihydro-, 1,1-diethyl ester
- 1H-Pyrrolizine-2-carboxylic acid, hexahydro-3,5-dioxo-, methyl ester
These compounds share a similar pyrrolizine core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
dimethyl 1H-pyrrolizine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)8-6-7-4-3-5-12(7)9(8)11(14)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMNKRJFWPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=C2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B2728676.png)
![Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728677.png)
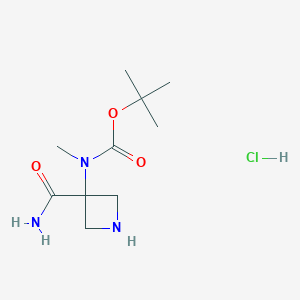
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2728681.png)
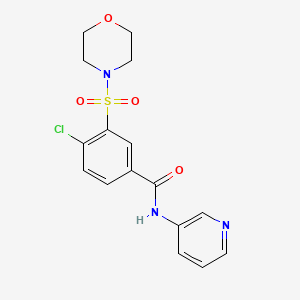
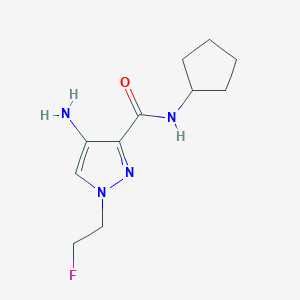
![4,7,7-TRIMETHYL-3-[(2,2,2-TRICHLOROACETYL)OXY]BICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID](/img/structure/B2728685.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)
![3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2728687.png)
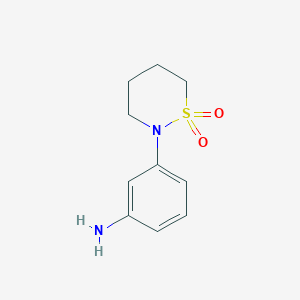
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2728691.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2728697.png)
![[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2728698.png)
